molecular formula C23H23N5O2S B2866565 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 852145-61-0

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2866565
CAS RN: 852145-61-0
M. Wt: 433.53
InChI Key: LQNULXGSAVQZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Conducting Polymers

One area of research involves the synthesis of conducting polymers using derivatives related to the chemical structure of interest. These polymers, such as those based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives, have been synthesized to study the effects of substituents on their properties. These polymers exhibit good thermal stability and electrical conductivity influenced by the type of substituent, indicating potential for electronic applications (Pandule et al., 2014).

Antioxidant and Anticancer Activity

Research into novel derivatives bearing similar structural motifs has shown significant antioxidant and anticancer activities. For example, studies on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have demonstrated enhanced antioxidant activity compared to well-known antioxidants like ascorbic acid. Moreover, certain compounds have shown promising cytotoxicity against human glioblastoma and breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).

Synthesis and Biological Activity Studies

The integration of pyrrole, 1,2,4-triazole, and indole derivatives leads to compounds with potential biological activities. The synthesis of S-alkylderivatives containing these moieties and their subsequent study against various biological targets such as kinases of anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase demonstrate the chemical's utility in generating bioactive molecules (Hotsulia, 2019).

Heterocyclic Synthesis Utility

The compound of interest is utilized in the synthesis of various heterocyclic systems, which are crucial in medicinal chemistry for the exploration of new therapeutic agents. The utility of related aminophenylethanones in synthesizing thiophene, oxazole, triazole, and other heterocycles has been reviewed, underlining the importance of these compounds in drug discovery and development (Salem et al., 2021).

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-30-17-10-8-16(9-11-17)28-22(19-14-24-20-7-3-2-6-18(19)20)25-26-23(28)31-15-21(29)27-12-4-5-13-27/h2-3,6-11,14,24H,4-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNULXGSAVQZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCC3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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